molecular formula C18H14ClN5O2 B11417908 N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

Cat. No.: B11417908
M. Wt: 367.8 g/mol
InChI Key: GHCLZBLJHDBCLB-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-a]quinazolin-5-one core fused with an acetamide group substituted at the N-terminus by a 3-chloro-2-methylphenyl moiety.

Properties

Molecular Formula

C18H14ClN5O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide

InChI

InChI=1S/C18H14ClN5O2/c1-11-13(19)6-4-7-14(11)21-16(25)10-23-17-9-20-22-24(17)15-8-3-2-5-12(15)18(23)26/h2-9H,10H2,1H3,(H,21,25)

InChI Key

GHCLZBLJHDBCLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the triazoloquinazoline core with the substituted phenylacetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Triazoloquinazolinone Derivatives

  • N-(2-Chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide (sc-492705): This analog (Santa Cruz, sc-492705) replaces the 3-chloro-2-methylphenyl group with a 2-chlorobenzyl substituent.
  • 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide (sc-494073) :
    Here, the acetamide lacks an aromatic substituent, significantly reducing lipophilicity. This structural simplicity may limit cellular uptake compared to the target compound’s chloro-methylphenyl group .

Heterocyclic Cores with Quinazoline Derivatives

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one: This compound () replaces the triazole ring with an imidazo-thioxo group. The thioamide functionality introduces tautomerism (thioacetamide vs. iminothiol forms), which could influence redox properties and metabolic stability compared to the more rigid triazoloquinazolinone core .
  • N-(5-chloro-2-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide: The pyrazolo-triazolo-pyrazine core () introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is a compound belonging to the class of quinazoline derivatives, which have been recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN5O, with a molecular weight of 313.76 g/mol. The structure features a quinazoline core linked to a triazole moiety, which contributes to its biological activities.

Anticancer Activity

Quinazolines and their derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanisms of Action : These compounds often act by inhibiting key signaling pathways involved in tumor growth and proliferation. Studies have shown that quinazoline derivatives can inhibit the activity of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, which are crucial for cancer cell survival and division .
  • Case Studies : In vitro studies have demonstrated that certain quinazoline derivatives induce apoptosis in cancer cells by activating caspase pathways and altering cell cycle progression. For example, a study highlighted the effectiveness of a related quinazoline compound against A549 lung cancer cells, showing a dose-dependent decrease in cell viability .

Anti-inflammatory Activity

In addition to anticancer effects, quinazoline derivatives have shown promise in anti-inflammatory applications. They can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation. This dual action makes them potential candidates for treating inflammatory diseases alongside cancer .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerEGFR and Aurora kinase inhibition ,
Anti-inflammatoryInhibition of TNF-α production ,
CytotoxicityInduction of apoptosis in cancer cells ,

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